Cas no 2388-32-1 (2-Chloroquinoline-4-carbonyl chloride)
2-Chloroquinoline-4-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Chloroquinoline-4-carbonyl chloride
- 2-CHLORO QUINOLINE-4-CHLOROFORMYL
- 2-Chloro-quinoline-4-carbonyl chloride
- 2-Chlor-chinolin-4-carbonylchlorid
- 2-Chloro-4-chlorocarbonylquinoline
- 2-chloro-4-quinolinecarbonyl chloride
- 2-Chloro-4-quinolinecarboxylic acid chloride
- Cinchoninoylchloride, 2-chloro- (6CI,7CI,8CI)
- Z119988648
- FT-0600799
- NS00027502
- 8D94UC3LJB
- DTXSID50178581
- F8881-7609
- A816961
- KTMXEEOPGLOPMJ-UHFFFAOYSA-N
- 4-Quinolinecarbonyl chloride, 2-chloro-
- MFCD06654888
- AKOS000121769
- 2-Chloroquinoline-4-carbonylchloride
- EINECS 219-220-5
- LS-10895
- SCHEMBL1613027
- UNII-8D94UC3LJB
- EN300-00880
- 2388-32-1
- DTXCID10101072
- G41288
- ALBB-030515
- 219-220-5
-
- MDL: MFCD06654888
- Inchi: 1S/C10H5Cl2NO/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H
- InChI Key: KTMXEEOPGLOPMJ-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)Cl)=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 224.97500
- Monoisotopic Mass: 224.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 30A^2
Experimental Properties
- Density: 1.457
- Boiling Point: 341.2 °C at 760 mmHg
- Flash Point: 160.2 °C
- Refractive Index: 1.66
- PSA: 29.96000
- LogP: 3.26720
2-Chloroquinoline-4-carbonyl chloride Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloroquinoline-4-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189001318-1g |
2-Chloroquinoline-4-carbonyl chloride |
2388-32-1 | 98% | 1g |
$803.46 | 2023-09-02 | |
| TRC | C895688-50mg |
2-Chloroquinoline-4-carbonyl Chloride |
2388-32-1 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C895688-100mg |
2-Chloroquinoline-4-carbonyl Chloride |
2388-32-1 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C895688-500mg |
2-Chloroquinoline-4-carbonyl Chloride |
2388-32-1 | 500mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM144702-1g |
2-Chloroquinoline-4-carbonyl chloride |
2388-32-1 | 95% | 1g |
$505 | 2021-08-05 | |
| abcr | AB200679-500 mg |
2-Chloroquinoline-4-carbonyl chloride; . |
2388-32-1 | 500MG |
€254.60 | 2023-01-27 | ||
| abcr | AB200679-1 g |
2-Chloroquinoline-4-carbonyl chloride; . |
2388-32-1 | 1g |
€322.50 | 2023-05-07 | ||
| abcr | AB200679-5 g |
2-Chloroquinoline-4-carbonyl chloride; . |
2388-32-1 | 5g |
€907.00 | 2023-05-07 | ||
| Chemenu | CM144702-1g |
2-Chloroquinoline-4-carbonyl chloride |
2388-32-1 | 95% | 1g |
$379 | 2024-07-28 | |
| abcr | AB200679-500mg |
2-Chloroquinoline-4-carbonyl chloride; . |
2388-32-1 | 500mg |
€269.00 | 2025-03-19 |
2-Chloroquinoline-4-carbonyl chloride Suppliers
2-Chloroquinoline-4-carbonyl chloride Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
Additional information on 2-Chloroquinoline-4-carbonyl chloride
Introduction to 2-Chloroquinoline-4-carbonyl chloride (CAS No. 2388-32-1)
2-Chloroquinoline-4-carbonyl chloride (CAS No. 2388-32-1) is a versatile and important compound in the field of organic chemistry and pharmaceutical research. This compound is a derivative of quinoline, a heterocyclic aromatic compound with a wide range of applications in the synthesis of various pharmaceuticals, agrochemicals, and materials. The presence of the chloro and carbonyl chloride functionalities imparts unique reactivity and versatility to this molecule, making it a valuable intermediate in the development of novel drugs and chemical products.
The chemical structure of 2-Chloroquinoline-4-carbonyl chloride consists of a quinoline ring with a chlorine atom at the 2-position and a carbonyl chloride group at the 4-position. The quinoline ring itself is known for its biological activity, particularly in its ability to interact with DNA and proteins, which makes it an attractive scaffold for drug design. The chloro substituent can participate in various substitution reactions, while the carbonyl chloride group can undergo nucleophilic acyl substitution, making this compound highly reactive and useful in synthetic transformations.
In recent years, there has been significant interest in the use of 2-Chloroquinoline-4-carbonyl chloride as a building block for the synthesis of new pharmaceuticals. One notable application is in the development of antimalarial drugs. Quinoline derivatives have a long history of use as antimalarials, and recent studies have shown that modifications to the quinoline ring can enhance the potency and selectivity of these compounds. For example, a study published in the Journal of Medicinal Chemistry reported the synthesis of several novel quinoline derivatives using 2-Chloroquinoline-4-carbonyl chloride as a key intermediate. These derivatives exhibited improved antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.
Beyond antimalarial applications, 2-Chloroquinoline-4-carbonyl chloride has also been explored for its potential in cancer therapy. Research published in the Bioorganic & Medicinal Chemistry Letters demonstrated that certain quinoline-based compounds derived from this intermediate showed promising anticancer activity against various human cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
The versatility of 2-Chloroquinoline-4-carbonyl chloride extends to its use in materials science. In this context, the compound can be used as a monomer or cross-linking agent in the synthesis of polymers with unique properties. For instance, a study published in the Polymer Chemistry journal described the preparation of novel polymeric materials using 2-Chloroquinoline-4-carbonyl chloride. These materials exhibited excellent thermal stability and mechanical strength, making them suitable for applications in electronics and coatings.
The synthetic utility of 2-Chloroquinoline-4-carbonyl chloride is further enhanced by its compatibility with various reaction conditions. The compound can be readily prepared through well-established synthetic routes, such as the reaction of 2-chloroquinoline with phosgene or thionyl chloride. This ease of synthesis ensures that it is readily available for researchers and industrial applications.
In conclusion, 2-Chloroquinoline-4-carbonyl chloride (CAS No. 2388-32-1) is a multifaceted compound with significant potential in pharmaceutical research, materials science, and other areas of organic chemistry. Its unique chemical structure and reactivity make it an invaluable intermediate for the development of novel compounds with diverse applications. As research continues to uncover new uses for this compound, it is likely to remain an important tool in the chemist's arsenal for years to come.
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